Acetohydrazide-D3

Description

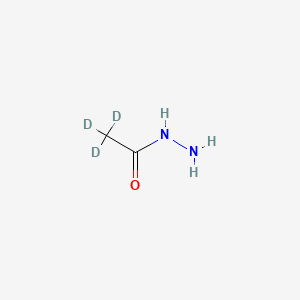

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trideuterioacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLXLNCGODUUOT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetohydrazide-D3 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for Acetohydrazide-D3, a deuterated isotopologue of Acetohydrazide. This document is intended to serve as a core reference for professionals in research and development.

Introduction

Acetohydrazide-D3 is the deuterium-labeled form of Acetohydrazide, an organic compound utilized as a building block in chemical synthesis and known for its biological activities.[1] The parent compound, Acetohydrazide, is notably used as an antibiotic targeting Mycobacterium tuberculosis through the inhibition of mycolic acid biosynthesis. The incorporation of deuterium (D or 2H) in place of protium (1H) at the acetyl group creates Acetohydrazide-D3. This isotopic labeling is primarily employed in pharmacokinetic and metabolic studies.[1] Deuteration can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties.[1]

Chemical Properties and Structure

The fundamental chemical and physical properties of Acetohydrazide-D3 are summarized below. Data for the non-deuterated analogue, Acetohydrazide, are included for comparison where specific data for the D3 variant is unavailable.

Data Summary

| Property | Acetohydrazide-D3 | Acetohydrazide (for comparison) |

| Molecular Formula | C₂H₃D₃N₂O[1] | C₂H₆N₂O |

| Molecular Weight | 77.10 g/mol | 74.08 g/mol |

| CAS Number | 1028333-41-6 | 1068-57-1 |

| Appearance | Not specified | White to off-white crystalline solid |

| Melting Point | Not specified | 58-68 °C |

| Boiling Point | Not specified | 129 °C at 18 mmHg |

| Solubility | Not specified | Soluble in water and hot ether |

| IUPAC Name | acetohydrazide-2,2,2-d3 | acetohydrazide |

| SMILES | O=C(NN)C([2H])([2H])[2H] | CC(=O)NN |

| Synonyms | Ethanehydrazonic acid-d3 | Acetylhydrazine, Acetic hydrazide, Monoacetylhydrazine |

Chemical Structure

Acetohydrazide-D3 is a simple hydrazide derivative of deuterated acetic acid. It consists of a hydrazinyl group (-NHNH₂) attached to a trideuterated acetyl group (CD₃CO-). The structure is characterized by the presence of a carbonyl functional group and the N-N single bond of the hydrazine moiety.

Caption: Chemical structure of Acetohydrazide-D3.

Experimental Protocols

Disclaimer: This protocol is illustrative and adapted from general procedures for synthesizing hydrazide derivatives. It has not been independently verified for Acetohydrazide-D3 synthesis and would require optimization.

Representative Synthesis of a Hydrazide from an Ester

Objective: To synthesize a hydrazide by reacting a methyl or ethyl ester with hydrazine hydrate.

Materials:

-

Methyl acetate-d3 (or Ethyl acetate-d3)

-

Hydrazine hydrate (99%)

-

Absolute Ethanol

-

Reaction flask with reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

Procedure:

-

Dissolve the starting ester (e.g., methyl acetate-d3, 1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

The resulting precipitate or crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture) to yield the final hydrazide product.

Below is a conceptual workflow for this synthesis.

Caption: Conceptual workflow for hydrazide synthesis.

Biological Activity and Applications

The primary application of Acetohydrazide-D3 is as a stable isotope-labeled internal standard for quantitative analysis in mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled compound while sharing nearly identical chemical and chromatographic properties.

The biological activity of the parent compound, Acetohydrazide, and other hydrazide derivatives is extensive. Hydrazides are known to possess a wide range of pharmacological properties, including:

-

Antimycobacterial: As seen with isoniazid and acetohydrazide itself.

-

Antimicrobial and Antifungal: Many hydrazide-hydrazone derivatives show potent activity against various bacteria and fungi.

-

Anticancer and Anti-inflammatory: Certain derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

Researchers using Acetohydrazide-D3 should consider the biological potential of the parent compound in their experimental design, particularly in in vivo studies.

References

Synthesis of Deuterium-Labeled Acetohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled acetohydrazide, a crucial tool in pharmaceutical research and development. The incorporation of deuterium, a stable isotope of hydrogen, into drug candidates or their metabolites can significantly alter their pharmacokinetic profiles, aiding in metabolic stability studies and serving as internal standards for mass spectrometry. This document outlines the primary synthetic strategies, detailed experimental protocols, and quantitative data to support the synthesis and characterization of deuterium-labeled acetohydrazide.

Core Synthetic Methodologies

The synthesis of deuterium-labeled acetohydrazide primarily revolves around two strategic approaches:

-

Reaction of a Deuterated Acetyl Precursor with Hydrazine: This is the most direct and widely applicable method. It involves the use of a commercially available or synthetically prepared deuterated acetyl donor, which is then reacted with hydrazine hydrate to form the desired labeled acetohydrazide. The choice of the deuterated precursor dictates the position and extent of deuterium incorporation. For labeling the acetyl methyl group, deuterated acetic acid or its derivatives are employed.

-

Hydrogen-Deuterium (H/D) Exchange on Acetohydrazide: This method involves the direct exchange of protons on the acetohydrazide molecule with deuterium from a deuterium source, typically heavy water (D₂O), often in the presence of a catalyst. While potentially simpler in concept, achieving high levels of specific deuteration can be challenging and may lead to a mixture of isotopologues.

This guide will focus on the first and more controlled synthetic approach.

Synthetic Pathway and Experimental Workflow

The logical workflow for the synthesis of acetohydrazide-d₃, where the three hydrogens of the acetyl methyl group are replaced by deuterium, is depicted below.

Introduction: The Pursuit of Precision in Quantitative Bioanalysis

An In-depth Technical Guide on the Mechanism of Action of Acetohydrazide-D3 as an Internal Standard

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices such as plasma, urine, or tissue homogenates is a fundamental requirement. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical tasks due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including analyte loss during sample preparation and unpredictable matrix effects, where endogenous components of the sample can suppress or enhance the ionization of the analyte, leading to erroneous results.

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard is a compound that behaves chemically and physically as identically to the analyte as possible. The pinnacle of internal standards is the Stable Isotope-Labeled (SIL) version of the analyte. This guide provides a comprehensive technical overview of the mechanism of action of Acetohydrazide-D3, a SIL, when used as an internal standard for the quantification of Acetohydrazide.

The Core Mechanism: Isotope Dilution Mass Spectrometry

The use of Acetohydrazide-D3 as an internal standard for Acetohydrazide analysis is predicated on the principle of isotope dilution. This method relies on the near-identical physicochemical properties of the analyte and its deuterated counterpart.

Chemical and Physical Equivalence : Acetohydrazide-D3 is structurally identical to Acetohydrazide, with the exception that three hydrogen atoms on the acetyl methyl group have been replaced by deuterium atoms. This substitution results in a negligible change to its polarity, solubility, pKa, and chromatographic retention time. Consequently, during every step of the analytical process—from extraction from the biological matrix to its passage through the LC column and ionization in the mass spectrometer source—Acetohydrazide-D3 behaves virtually identically to the unlabeled Acetohydrazide.

Correction for Variability :

-

Extraction Recovery : Any loss of the target analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of Acetohydrazide-D3.

-

Matrix Effects : Both compounds co-elute from the chromatography column and enter the mass spectrometer's ion source at the same time. Therefore, they experience the same degree of ion suppression or enhancement from co-eluting matrix components.

Mass Differentiation : The key difference lies in their molecular weight. The three deuterium atoms increase the mass of Acetohydrazide-D3 by approximately three Daltons. This mass difference allows the tandem mass spectrometer to distinguish between the analyte and the internal standard and measure their signals independently.

Ratio-Based Quantification : The concentration of Acetohydrazide in an unknown sample is determined by calculating the ratio of its peak area to the peak area of the known amount of Acetohydrazide-D3 added. Because any procedural variability affects both compounds equally, this ratio remains constant and directly proportional to the analyte's concentration, ensuring high accuracy and precision in the final results.

Quantitative Data and Mass Spectrometry Parameters

The accurate quantification of Acetohydrazide using Acetohydrazide-D3 relies on monitoring specific mass-to-charge (m/z) transitions in the tandem mass spectrometer, a technique known as Multiple Reaction Monitoring (MRM). A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. The tables below outline the key chemical information and hypothetical, yet typical, MRM parameters for this analysis.

Table 1: Chemical Properties of Acetohydrazide and Acetohydrazide-D3

| Compound | Chemical Structure | Molecular Formula | Exact Mass ( g/mol ) |

| Acetohydrazide |  | C₂H₆N₂O | 74.0480 |

| Acetohydrazide-D3 |  | C₂H₃D₃N₂O | 77.0668 |

Table 2: Representative Mass Spectrometry Parameters (MRM in Positive ESI Mode)

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Acetohydrazide | 75.1 | 43.1 | 15 | 100 |

| Acetohydrazide-D3 | 78.1 | 46.1 | 15 | 100 |

| Qualifier Ion (Acetohydrazide) | 75.1 | 58.1 | 12 | 50 |

| Qualifier Ion (Acetohydrazide-D3) | 78.1 | 61.1 | 12 | 50 |

Note: The primary product ions (43.1 and 46.1) correspond to the acetyl and deuterated acetyl cations, respectively. Qualifier ions are monitored to ensure the identity and purity of the detected peaks.

Detailed Experimental Protocol: Quantification of Acetohydrazide in Human Plasma

This section provides a representative experimental protocol for the LC-MS/MS analysis of Acetohydrazide in human plasma.

4.1 Materials and Reagents

-

Acetohydrazide and Acetohydrazide-D3 reference standards

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K₂EDTA as anticoagulant), sourced from at least six different donors for validation

-

Calibrated pipettes and polypropylene tubes

4.2 Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetohydrazide and Acetohydrazide-D3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Acetohydrazide stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Acetohydrazide-D3 stock solution with 50:50 (v/v) acetonitrile:water.

4.3 Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate Acetohydrazide working standard solution to achieve final concentrations ranging from 0.5 ng/mL to 500 ng/mL.

-

QC Samples: Prepare QC samples in bulk at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in the same manner.

4.4 Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for the blank matrix samples. Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

4.5 LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.

-

Ion Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C).

-

MRM Transitions: As listed in Table 2.

4.6 Data Analysis

-

Integrate the peak areas for both Acetohydrazide and Acetohydrazide-D3 MRM transitions.

-

Calculate the peak area ratio (Acetohydrazide Area / Acetohydrazide-D3 Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Acetohydrazide in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Core Principle

The following diagrams, generated using the DOT language, illustrate the key concepts described in this guide.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Caption: The principle of ratio constancy with an internal standard.

Conclusion

Acetohydrazide-D3 functions as an exemplary internal standard by perfectly emulating its non-labeled counterpart, Acetohydrazide, throughout the entire bioanalytical process. Its mechanism of action is fundamentally rooted in the principles of isotope dilution, where its near-identical chemical nature ensures it accurately tracks and corrects for procedural variability in sample preparation and instrumental analysis. The mass difference imparted by the deuterium labels allows for its distinct detection by a mass spectrometer, enabling a ratio-based quantification that is robust, precise, and accurate. The application of this methodology, guided by a validated protocol, is essential for generating the high-quality, reliable data required in research and regulated drug development.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetohydrazide-D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetohydrazide-D3, the deuterated isotopologue of acetohydrazide, is a crucial tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. The substitution of three hydrogen atoms with deuterium on the acetyl methyl group provides a distinct mass shift, enabling its differentiation from the endogenous or non-labeled counterpart without significantly altering its chemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of Acetohydrazide-D3, detailed experimental protocols for its analysis, and visual workflows to aid in its application.

Physicochemical Properties

The physicochemical properties of Acetohydrazide-D3 are fundamental to its handling, storage, and application in experimental settings. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to that of its non-deuterated analog, Acetohydrazide.

Physical Characteristics

| Property | Acetohydrazide-D3 | Acetohydrazide (for comparison) | Source |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | [1] |

| Molecular Formula | C₂H₃D₃N₂O | C₂H₆N₂O | [2] |

| Molecular Weight | 77.10 g/mol | 74.08 g/mol | [2] |

| Melting Point | Not explicitly reported; expected to be similar to Acetohydrazide | 58-68 °C | |

| Boiling Point | Not explicitly reported; expected to be similar to Acetohydrazide | 129 °C at 18 mmHg | |

| Solubility | No specific data available | Soluble in water and various organic solvents | [1] |

| Storage Temperature | +4°C | Room Temperature | [3] |

Chemical Characteristics

| Property | Value/Description | Source |

| CAS Number | 1028333-41-6 | |

| InChI | InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3 | |

| SMILES | O=C(C([2H])([2H])[2H])NN | |

| Chemical Stability | Stable under recommended storage conditions. Hydrazides can be susceptible to hydrolysis under strongly acidic or basic conditions. | |

| Reactivity | The hydrazide functional group is reactive and can participate in condensation reactions with aldehydes and ketones to form hydrazones. It is a key intermediate in the synthesis of various heterocyclic compounds. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of Acetohydrazide-D3. These are based on established methods for similar compounds and should be optimized for specific laboratory conditions and instrumentation.

Synthesis of Acetohydrazide-D3

The synthesis of Acetohydrazide-D3 can be adapted from the general synthesis of acetohydrazide, utilizing a deuterated starting material. A common method involves the reaction of a deuterated acetic acid derivative with hydrazine hydrate.

Materials:

-

Acetic acid-D4 (or Acetyl-D3 chloride)

-

Hydrazine hydrate

-

Anhydrous ethanol

-

CuO/Cr₂O₃ composite catalyst (optional, for direct reaction of acetic acid and hydrazine hydrate)

-

Nitrogen gas supply

-

Reaction flask with reflux condenser and stirring apparatus

-

Distillation apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure (based on direct reaction):

-

Under a nitrogen atmosphere, charge the reaction flask with acetic acid-D4, hydrazine hydrate, and the CuO/Cr₂O₃ catalyst.

-

Stir the mixture and heat to reflux.

-

Monitor the reaction progress over 4-6 hours.

-

After the reaction is complete, distill off any unreacted starting materials.

-

While hot, filter the reaction mixture to remove the catalyst.

-

Allow the filtrate to cool to induce crystallization.

-

Collect the crystals by filtration, wash with cold pure water, and dry under vacuum to yield Acetohydrazide-D3.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS) (e.g., TOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Acetohydrazide-D3 (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 70-100.

-

Resolution: High resolution (>60,000) to resolve isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0, d1, d2, d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of isotopic purity as the peak area of the d3 isotopologue divided by the sum of the peak areas of all isotopologues, multiplied by 100.

-

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position of deuterium labeling.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of Acetohydrazide-D3 in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H-NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Analysis: Compare the spectrum to that of non-deuterated Acetohydrazide. The signal corresponding to the acetyl methyl protons should be absent or significantly reduced in intensity. The integration of any residual proton signal at this position relative to the NH and NH₂ protons can provide an estimate of isotopic enrichment.

-

-

²H-NMR (Deuterium) Spectroscopy:

-

Acquire a one-dimensional ²H-NMR spectrum.

-

Analysis: A signal should be observed at the chemical shift corresponding to the acetyl methyl group, directly confirming the presence and location of the deuterium atoms.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and analysis of Acetohydrazide-D3.

Caption: A generalized workflow for the synthesis of Acetohydrazide-D3.

Caption: Workflow for assessing the isotopic purity and structure of Acetohydrazide-D3.

Caption: Key reactive sites and outcomes for Acetohydrazide.

References

Understanding Isotopic Labeling in Acetohydrazide-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Acetohydrazide-D3, a deuterated form of acetohydrazide. It covers the fundamental principles of isotopic labeling, a plausible synthetic route for Acetohydrazide-D3, and its critical applications in pharmaceutical research, particularly as an internal standard in quantitative mass spectrometry-based assays. Detailed experimental protocols for its use in bioanalytical methods, including metabolic stability and pharmacokinetic studies, are presented. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Acetohydrazide-D3 in their research endeavors.

Introduction to Isotopic Labeling and Acetohydrazide-D3

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms of a molecule with their heavier, non-radioactive isotopes (like deuterium, 2H or D), researchers can distinguish the labeled molecule from its naturally occurring counterpart. Deuterium, an isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as protium (1H). This mass difference is the cornerstone of its utility in analytical techniques such as mass spectrometry.

Acetohydrazide (CH₃CONHNH₂) is a metabolite of the first-line antituberculosis drug, isoniazid.[1][2][3][4] Its deuterated isotopologue, Acetohydrazide-D3 (CD₃CONHNH₂), is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. The three deuterium atoms on the acetyl group increase the molecule's mass by three daltons, allowing for its clear differentiation from the unlabeled form in a mass spectrometer. This property makes it an ideal internal standard for the accurate quantification of acetohydrazide and related analytes in complex biological matrices.

Synthesis of Acetohydrazide-D3

While specific proprietary synthesis methods may vary, a plausible and common approach for the synthesis of Acetohydrazide-D3 involves the reaction of deuterated acetic acid with hydrazine.

Reaction Scheme:

CD₃COOH + N₂H₄ → CD₃CONHNH₂ + H₂O (Acetic Acid-D3 + Hydrazine → Acetohydrazide-D3 + Water)

Plausible Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, deuterated acetic acid (1 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Addition of Hydrazine: Hydrazine hydrate (1.2 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature may be controlled with an ice bath if necessary.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure Acetohydrazide-D3.

Applications in Pharmaceutical Research

The primary application of Acetohydrazide-D3 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] Its near-identical physicochemical properties to the endogenous analyte (acetohydrazide) ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in instrument response.

Quantitative Bioanalysis of Isoniazid and its Metabolites

Isoniazid is extensively metabolized in the body, with acetohydrazide being a key metabolite. Monitoring the levels of isoniazid and its metabolites is crucial for understanding its efficacy and toxicity. Acetohydrazide-D3 can be used as an internal standard for the quantification of acetohydrazide in biological samples such as plasma, urine, and cerebrospinal fluid.

Metabolic Stability Assays

Metabolic stability assays are essential in early drug discovery to predict the in vivo half-life of a drug candidate. These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. Acetohydrazide-D3 can be used as an internal standard to accurately quantify the formation of the acetohydrazide metabolite in such assays.

Experimental Protocols

Quantitative Analysis of Acetohydrazide in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of acetohydrazide in human plasma using Acetohydrazide-D3 as an internal standard.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Acetohydrazide-D3 internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Acetohydrazide) | To be determined empirically (e.g., m/z 75.1 → 58.1) |

| MRM Transition (Acetohydrazide-D3) | To be determined empirically (e.g., m/z 78.1 → 61.1) |

| Dwell Time | 100 ms |

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general workflow for assessing the metabolic stability of a compound that forms acetohydrazide.

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the test compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and Acetohydrazide-D3 internal standard.

-

Sample Processing: Centrifuge the quenched samples to pellet the protein and analyze the supernatant by LC-MS/MS as described in section 4.1.

Visualizations

Diagrams

Caption: Plausible synthesis route for Acetohydrazide-D3.

Caption: Workflow for quantitative analysis using Acetohydrazide-D3.

Caption: Simplified metabolic pathway of Isoniazid.

Conclusion

Acetohydrazide-D3 is an indispensable tool in modern pharmaceutical research, particularly for the bioanalysis of the antituberculosis drug isoniazid and its metabolites. Its use as an internal standard significantly enhances the accuracy and reliability of quantitative LC-MS/MS assays. This guide has provided a comprehensive overview of the synthesis, applications, and detailed experimental protocols for Acetohydrazide-D3, offering a valuable resource for scientists and researchers in the field of drug development. The logical workflows and metabolic pathway diagrams further aid in understanding its role and utility in complex biological systems.

References

- 1. Studies on the effects of isoniazid on acetylhydrazine metabolism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the role of acetylhydrazine in isoniazid hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 4. Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous analysis of isoniazid and pyrazinamide in cerebrospinal fluid - SORA [openaccess.sgul.ac.uk]

Acetohydrazide-D3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetohydrazide-D3, a deuterated analog of acetohydrazide. This document details its fundamental properties, a representative synthetic protocol, and its primary application as an internal standard in quantitative bioanalysis. The information is intended to support researchers in drug metabolism, pharmacokinetics (DMPK), and other fields where precise quantification of acetohydrazide is critical.

Core Data Presentation

The key quantitative data for Acetohydrazide-D3 are summarized in the table below for quick reference.

| Parameter | Value | Reference(s) |

| CAS Number | 1028333-41-6 | [1] |

| Molecular Formula | C₂H₃D₃N₂O | [1] |

| Molecular Weight | 77.10 g/mol | [1] |

| Synonyms | Acetic-2,2,2-D3 Acid Hydrazide | [1] |

Experimental Protocols

Synthesis of Acetohydrazide-D3

The synthesis of Acetohydrazide-D3 involves the reaction of a deuterated acetic acid derivative with hydrazine hydrate. This method is a modification of the standard synthesis of acetohydrazide.

Objective: To synthesize Acetohydrazide-D3 via hydrazinolysis of a deuterated ethyl acetate precursor.

Materials:

-

Ethyl acetate-d3

-

Hydrazine hydrate (99%)

-

Absolute Ethanol

Procedure:

-

Dissolve ethyl acetate-d3 (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2 equivalents) to the solution.

-

Reflux the reaction mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated solid, Acetohydrazide-D3, is then collected by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum to yield the final product.

This protocol is adapted from general procedures for the synthesis of hydrazides from esters.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows pertinent to the synthesis and application of Acetohydrazide-D3.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Acetohydrazide-D3 in Quantitative Bioanalysis

This technical guide provides a comprehensive overview of the role and application of Acetohydrazide-D3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. The focus is on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise and accurate quantification of its non-labeled counterpart, acetohydrazide (acetylhydrazine), a key metabolite of the anti-tuberculosis drug isoniazid.

The Foundational Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using LC-MS/MS, achieving accuracy and precision is paramount. However, several factors can introduce variability, including sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer. A significant challenge is the "matrix effect," where endogenous components in a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1]

Stable isotope-labeled internal standards are the gold standard for mitigating these issues.[2][3] By incorporating heavy isotopes such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), the internal standard is chemically identical to the analyte but has a different mass.[2][4] This allows it to be distinguished by the mass spectrometer. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same variations during sample processing and analysis. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, these variations are normalized, ensuring robust and reliable quantification.

Acetohydrazide-D3, with three deuterium atoms replacing three hydrogen atoms, serves as the ideal internal standard for the quantification of acetohydrazide. Its use is critical for accurate pharmacokinetic and toxicokinetic studies of isoniazid and its metabolites.

Isoniazid Metabolism and the Importance of Acetohydrazide Quantification

Isoniazid is a primary drug used in the treatment of tuberculosis. Its metabolism in the body is complex and results in several metabolites, including acetylhydrazine. Acetylhydrazine is further metabolized and has been implicated in the hepatotoxicity associated with isoniazid therapy. Therefore, accurate quantification of acetylhydrazine in biological matrices is crucial for understanding isoniazid's safety profile and for therapeutic drug monitoring.

The metabolic pathway of isoniazid is illustrated in the diagram below.

Caption: Metabolic pathway of Isoniazid.

Experimental Protocol for Quantification of Acetohydrazide using Acetohydrazide-D3

The following is a representative LC-MS/MS method for the quantification of acetohydrazide in human plasma, adapted from established methodologies. This protocol assumes the use of Acetohydrazide-D3 as the internal standard.

Materials and Reagents

-

Analytes: Acetohydrazide, Acetohydrazide-D3 (Internal Standard)

-

Derivatizing Agent: p-Tolualdehyde

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium acetate

Sample Preparation and Derivatization

Due to the poor retention of acetohydrazide on reverse-phase columns, a derivatization step is necessary.

-

Aliquoting: To 100 µL of human plasma, add 20 µL of the Acetohydrazide-D3 internal standard working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract with 100 µL of a solution containing p-tolualdehyde in methanol.

-

Incubation: Incubate the mixture to allow for the derivatization reaction to complete.

-

Final Preparation: Add 100 µL of water and transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) system

-

Column: A reverse-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 mm × 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient Elution: A suitable gradient to separate the derivatized analyte from matrix components.

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Acetohydrazide Derivative: The precursor ion would be the [M+H]⁺ of the derivatized acetohydrazide, and the product ion would be a characteristic fragment. For the p-tolualdehyde derivative, an optimized transition would be m/z 176.9 → 117.8.

-

Acetohydrazide-D3 Derivative: The precursor ion would be the [M+H]⁺ of the derivatized Acetohydrazide-D3 (m/z 179.9), and the product ion would be a corresponding fragment (e.g., m/z 120.8). These transitions must be optimized experimentally.

-

The general workflow for this bioanalytical method is depicted below.

Caption: Bioanalytical workflow using a deuterated internal standard.

Method Validation and Performance Data

A bioanalytical method using Acetohydrazide-D3 as an internal standard must be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics based on published data for the quantification of acetohydrazide.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linear Range | 0.05 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.05 | < 15% | < 15% | 85 - 115% |

| Low (LQC) | 0.15 | < 15% | < 15% | 85 - 115% |

| Medium (MQC) | 50 | < 15% | < 15% | 85 - 115% |

| High (HQC) | 400 | < 15% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | Consistent across QC levels (>85%) |

| Matrix Effect | Minimal and compensated by Acetohydrazide-D3 |

Conclusion

Acetohydrazide-D3 is an essential tool for the accurate and precise quantitative bioanalysis of acetylhydrazine, a critical metabolite of isoniazid. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively corrects for analytical variability, including matrix effects, ensuring the generation of high-quality data for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The detailed methodologies and expected performance characteristics outlined in this guide provide a solid foundation for researchers and scientists working in drug development and clinical research.

References

- 1. benchchem.com [benchchem.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. benchchem.com [benchchem.com]

- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Key Applications of Deuterated Acetohydrazide in Research: An In-depth Technical Guide

Introduction

Deuterated acetohydrazide, specifically acetohydrazide-d3 (CAS 1028333-41-6), is a stable isotope-labeled compound that serves as a critical tool for researchers, scientists, and drug development professionals. Its primary significance lies in its structural relationship to acetylhydrazine, a key metabolite of the first-line antituberculosis drug, isoniazid. The substitution of three hydrogen atoms with deuterium on the acetyl group provides a unique mass signature, enabling its use in a variety of sophisticated research applications without altering the fundamental chemical properties of the molecule. This technical guide provides an in-depth overview of the core applications of deuterated acetohydrazide, complete with experimental methodologies, quantitative data, and visual workflows to facilitate its integration into research protocols.

Application in Pharmacokinetic and Metabolic Studies of Isoniazid

The most prominent application of deuterated acetohydrazide is in the field of pharmacology, particularly in studying the absorption, distribution, metabolism, and excretion (ADME) of isoniazid.[1] Acetylhydrazine, the non-deuterated analogue, is a known hepatotoxic metabolite of isoniazid, and understanding its formation and clearance is crucial for assessing the drug's safety profile.[2]

Metabolic Tracer: Deuterated acetohydrazide can be used as a tracer to investigate the metabolic fate of acetylhydrazine in vivo and in vitro. By administering a known quantity of the deuterated compound, researchers can track its conversion to subsequent metabolites, providing insights into the metabolic pathways and the enzymes involved.[1] For instance, studies have explored the further acetylation of acetylhydrazine to diacetylhydrazine, a detoxification pathway.[1][3]

Isoniazid Metabolism Pathway

The metabolic pathway of isoniazid is complex, involving multiple enzymatic steps. The initial acetylation of isoniazid to acetylisoniazid is followed by hydrolysis to form acetylhydrazine. This metabolite can then be further metabolized or contribute to toxicity.

References

- 1. Acetylation of acetylhydrazine, the toxic metabolite of isoniazid, in humans. Inhibition by concomitant administration of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the effects of isoniazid on acetylhydrazine metabolism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Acetohydrazide-D3: Suppliers, Purity, and Quality Control

For researchers, scientists, and professionals in drug development, sourcing high-purity stable isotope-labeled compounds is a critical step in ensuring the accuracy and reliability of experimental results. This guide provides an in-depth overview of Acetohydrazide-D3, including a list of suppliers, typical purity specifications, and a general quality control workflow for such chemical standards.

Acetohydrazide-D3: An Overview

Acetohydrazide-D3 is the deuterated form of acetohydrazide, a molecule of interest in various chemical and pharmaceutical research areas. The incorporation of deuterium isotopes provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Suppliers and Purity Specifications

Several chemical suppliers specialize in providing stable isotope-labeled compounds, including Acetohydrazide-D3, for research and development purposes. While the exact purity can vary between batches and suppliers, high-quality reference standards typically offer purity of 98% or higher. The definitive purity and a detailed analysis of any impurities are provided in the lot-specific Certificate of Analysis (CoA) from the supplier.

Below is a summary of notable suppliers for Acetohydrazide and its deuterated form. Researchers are encouraged to visit the suppliers' websites for the most current information and to request a CoA for specific lot numbers.

| Supplier | Product Name | CAS Number | Notes |

| MedChemExpress | Acetohydrazide-d3 | 1028333-41-6 | Labeled as a stable isotope product for research use.[1] |

| LGC Standards | Acetohydrazide-D3 | 1028333-41-6 | Offered as a reference standard for pharmaceutical analytical testing. A Certificate of Analysis is available.[1][2] |

| Simson Pharma Limited | Acetohydrazide | 1068-57-1 | Provides Acetohydrazide and states that every compound is accompanied by a Certificate of Analysis.[3] |

| Santa Cruz Biotechnology | Acetohydrazide | 1068-57-1 | A biochemical for proteomics research. |

| PubChem | Acetohydrazide | 1068-57-1 | Provides a list of chemical vendors for the non-deuterated form.[4] |

Quality Control and Experimental Protocols

Ensuring the purity and identity of chemical standards like Acetohydrazide-D3 is paramount. A comprehensive quality control (QC) process is essential for any reputable supplier. This process typically involves a series of analytical tests to confirm the chemical structure, assess purity, and identify any potential impurities.

A generalized quality control workflow for chemical standards is illustrated below. This process ensures that the material meets the required specifications before it is released for sale.

Figure 1. A generalized workflow for the quality control of chemical standards.

Experimental Methodologies for Purity Assessment

While specific protocols are proprietary to each supplier, the purity of Acetohydrazide-D3 is typically determined using a combination of analytical techniques. The most common methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess the isotopic enrichment of the deuterated compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass of the molecule, further verifying its identity.

-

Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a suitable detector (e.g., UV, MS) is used to separate and quantify the main compound from any impurities. The purity is often reported as a percentage of the main peak area relative to the total peak area.

A logical workflow for the analytical characterization of a chemical standard is depicted below.

References

Acetohydrazide-D3: A Technical Guide to Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of Acetohydrazide-D3, a deuterated stable isotope-labeled compound essential for advanced research applications. It details its primary uses, outlines suppliers, and presents a typical experimental workflow for its application as an internal standard in quantitative mass spectrometry.

Acetohydrazide-D3, also known as 2,2,2-trideuterioacetohydrazide, is the deuterium-labeled form of Acetohydrazide.[1][2] Stable isotope-labeled compounds are critical tools in drug development and metabolic research, primarily used as tracers to enhance the accuracy of quantitative analysis.[1] The incorporation of deuterium atoms allows for differentiation from the unlabeled analyte by mass spectrometry while maintaining nearly identical chemical and physical properties.[3]

Commercial Availability

Acetohydrazide-D3 is available for research purposes from several specialized chemical suppliers. These products are intended for laboratory research use only and are not for human or patient use.[1] Researchers should always refer to the Certificate of Analysis provided by the supplier for detailed quality control data.

Below is a summary of commercially available Acetohydrazide-D3 from notable suppliers. Please note that catalog numbers, available quantities, and stock status are subject to change, and direct confirmation with the supplier is recommended.

| Supplier | Product Name | CAS Number | Unlabeled CAS | Molecular Formula | Notes |

| MedChemExpress | Acetohydrazide-d3 | 1219804-83-3 | 1068-57-1 | C₂H₃D₃N₂O | Labeled as an organic building block and stable isotope. |

| LGC Standards (TRC) | Acetohydrazide-D3 | 1330169-81-7 | 1068-57-1 | C₂H₃D₃N₂O | Listed as a stable isotope-labeled metabolite in the Isoniazid API family. |

Core Research Application: Internal Standard in Mass Spectrometry

The principal application of Acetohydrazide-D3 is as an internal standard for the precise quantification of unlabeled Acetohydrazide in biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Rationale: Quantitative analysis using LC-MS/MS can be affected by "matrix effects," where other components in a biological sample interfere with the analyte's ionization, leading to inaccurate measurements. A stable isotope-labeled internal standard like Acetohydrazide-D3 co-elutes with the analyte and experiences the same matrix effects and variations in sample preparation. By measuring the ratio of the analyte to the internal standard, these variations are normalized, ensuring high accuracy and precision.

Experimental Protocols

General Protocol for using Acetohydrazide-D3 as an Internal Standard

This protocol outlines a generalized workflow for the quantification of Acetohydrazide in a biological sample (e.g., plasma or urine) using Acetohydrazide-D3 as an internal standard.

1. Preparation of Standard and Sample Solutions:

-

Stock Solutions: Prepare stock solutions of both unlabeled Acetohydrazide and Acetohydrazide-D3 in a suitable solvent (e.g., methanol or acetonitrile).

-

Calibration Standards: Create a series of calibration standards by spiking known concentrations of unlabeled Acetohydrazide into a blank biological matrix.

-

Internal Standard Working Solution: Prepare a working solution of Acetohydrazide-D3 at a fixed concentration.

2. Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

To a fixed volume of the sample (e.g., 100 µL), add a small, precise volume of the Acetohydrazide-D3 internal standard working solution.

-

Vortex the mixture to ensure homogeneity.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Alternatively, use Solid-Phase Extraction (SPE) for sample cleanup and concentration.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column for chromatographic separation of the analyte from other matrix components.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Acetohydrazide and Acetohydrazide-D3.

-

The near-identical physicochemical properties ensure that both compounds elute at virtually the same retention time.

4. Data Analysis:

-

Integrate the peak areas for both the analyte (Acetohydrazide) and the internal standard (Acetohydrazide-D3).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Acetohydrazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

// Nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Biological Sample\n(e.g., Plasma, Urine)"]; Spike [label="Spike with\nAcetohydrazide-D3 (IS)"]; Extract [label="Sample Preparation\n(e.g., Protein Precipitation, SPE)"]; LCMS [label="LC-MS/MS Analysis"]; Data [label="Data Processing"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; Quant [label="Final Concentration\nof Acetohydrazide"];

// Edges Sample -> Spike [color="#34A853"]; Spike -> Extract [color="#34A853"]; Extract -> LCMS [color="#34A853"]; LCMS -> Data [color="#34A853"]; Data -> Quant [color="#34A853"];

// Invisible nodes for alignment subgraph { rank = same; Spike; Extract; } } } Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthetic and Chemical Context

Acetohydrazide itself is a versatile organic intermediate used in the synthesis of various heterocyclic compounds, including pyrazoles and Schiff bases, which are explored for applications in medicinal chemistry. It belongs to the hydrazide class of compounds, which are reactive functional groups widely used in bioconjugation and chemical synthesis. Its deuterated form, Acetohydrazide-D3, leverages this chemical foundation to provide a high-fidelity tool for precise analytical measurements.

References

Methodological & Application

Application Notes and Protocols: Quantitative Analysis Using Acetohydrazide-D3 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of small molecule analytes in complex biological matrices is a critical aspect of pharmaceutical research and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[1][2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to ensure the accuracy and precision of quantitative LC-MS/MS methods.[5] A SIL-IS, such as Acetohydrazide-D3, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (in this case, deuterium). This allows it to be distinguished by the mass spectrometer.

Acetohydrazide-D3 is an ideal internal standard for the quantification of acetohydrazide and other structurally similar small, polar molecules. By co-eluting with the analyte, it effectively compensates for variations that can occur during sample preparation, injection, and ionization, thereby minimizing the impact of matrix effects and improving data quality. These application notes provide a comprehensive protocol for the use of Acetohydrazide-D3 as an internal standard for the quantitative analysis of a target analyte in a biological matrix by LC-MS/MS.

Principles of Internal Standardization with Acetohydrazide-D3

The fundamental principle behind using Acetohydrazide-D3 as an internal standard is to add a known concentration of it to all samples, including calibration standards, quality controls (QCs), and unknown samples, prior to any sample processing steps. Because Acetohydrazide-D3 has nearly identical physicochemical properties to the unlabeled analyte, it will behave similarly during extraction, chromatography, and ionization.

Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. Therefore, by calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be normalized, leading to a more accurate and precise quantification of the analyte.

Experimental Protocols

This section details a representative protocol for the use of Acetohydrazide-D3 as an internal standard. Optimization of specific parameters (e.g., concentrations, volumes, and instrument settings) is essential for each specific analyte and matrix.

Materials and Reagents

-

Target Analyte (e.g., Acetohydrazide)

-

Acetohydrazide-D3 (Internal Standard)

-

LC-MS/MS grade Methanol

-

LC-MS/MS grade Acetonitrile

-

LC-MS/MS grade Water

-

Formic Acid (or other appropriate mobile phase modifier)

-

Control biological matrix (e.g., human plasma, urine)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of the analyte and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

-

Acetohydrazide-D3 Stock Solution (1 mg/mL): Accurately weigh a known amount of Acetohydrazide-D3 and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

-

Analyte Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Analyte Stock Solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control samples at various concentration levels.

-

Acetohydrazide-D3 Working Solution: Dilute the Acetohydrazide-D3 Stock Solution with the same 50:50 acetonitrile:water mixture to a final concentration that provides a stable and appropriate signal intensity in the LC-MS/MS system (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.

-

Sample Aliquoting: Aliquot 100 µL of the biological matrix (blank matrix for calibration standards and QCs, and study samples) into 1.5 mL microcentrifuge tubes.

-

Spiking:

-

For calibration standards and QCs, add the appropriate volume of the Analyte Working Solutions.

-

Add 10 µL of the Acetohydrazide-D3 Working Solution to all tubes (calibration standards, QCs, and unknown samples).

-

-

Vortexing: Gently vortex each tube for 10-15 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube, vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific analyte.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, then return to initial conditions for re-equilibration. |

Tandem Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on the analyte |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

MRM Transitions:

The specific precursor and product ions for the analyte and Acetohydrazide-D3 will need to be determined by infusing the individual compounds into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Analyte | To be determined | To be determined | 100 |

| Acetohydrazide-D3 | To be determined | To be determined | 100 |

Data Presentation

The following tables represent typical quantitative data that can be expected from a well-validated LC-MS/MS method using Acetohydrazide-D3 as an internal standard.

Table 1: Calibration Curve Performance

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) | Precision (%CV) |

| 1 | 0.012 ± 0.001 | 102.5 | 8.3 |

| 5 | 0.058 ± 0.004 | 98.7 | 6.9 |

| 10 | 0.115 ± 0.007 | 99.1 | 6.1 |

| 50 | 0.592 ± 0.025 | 101.3 | 4.2 |

| 100 | 1.189 ± 0.043 | 100.8 | 3.6 |

| 500 | 5.976 ± 0.181 | 99.6 | 3.0 |

| 1000 | 11.954 ± 0.323 | 99.9 | 2.7 |

| Linearity (r²) | >0.995 |

Table 2: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |

| Mean Conc. ± SD (ng/mL) | %CV | ||

| Low QC | 3 | 2.95 ± 0.18 | 6.1 |

| Mid QC | 75 | 76.8 ± 3.1 | 4.0 |

| High QC | 750 | 739.5 ± 22.9 | 3.1 |

Visualizations

Caption: Experimental workflow for quantitative analysis using Acetohydrazide-D3 internal standard.

Caption: Logical relationship for quantification using an internal standard.

References

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Bioanalysis of Acetohydrazide using Acetohydrazide-D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydrazide is a chemical compound of interest in various pharmaceutical and research settings. Accurate quantification of Acetohydrazide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Acetohydrazide-D3, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3][4][5] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This allows for the correction of variability that can be introduced during the analytical process, including analyte loss during extraction and matrix effects, thereby improving the accuracy and precision of the results.

These application notes provide a comprehensive, step-by-step guide for the use of Acetohydrazide-D3 in the bioanalysis of Acetohydrazide in a common biological matrix like human plasma. The protocols outlined below cover sample preparation, LC-MS/MS analysis, and data interpretation.

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of analytes in biological samples. The following protocols have been designed to be a starting point for method development and validation for Acetohydrazide using Acetohydrazide-D3 as an internal standard.

Preparation of Stock and Working Solutions

-

Acetohydrazide and Acetohydrazide-D3 Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Acetohydrazide and Acetohydrazide-D3 reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in a suitable solvent, such as methanol or a mixture of acetonitrile and water, and bring to volume.

-

Store the stock solutions at 2-8°C, protected from light.

-

-

Calibration Curve (CC) and Quality Control (QC) Working Solutions:

-

Prepare a series of working solutions for the calibration curve by serially diluting the Acetohydrazide stock solution with the same solvent mixture.

-

Prepare separate working solutions for low, medium, and high QC samples in the same manner.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the Acetohydrazide-D3 stock solution with the same solvent mixture to achieve a final concentration that will result in a consistent and appropriate response in the LC-MS/MS system.

-

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.

-

Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the Acetohydrazide-D3 working solution to each sample, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate the proteins.

-

Vortexing: Vortex the tubes vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

-

Evaporation & Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

-

-

Analysis: Vortex the reconstituted sample briefly and inject it into the LC-MS/MS system.

Workflow for Protein Precipitation Sample Preparation

Caption: A step-by-step workflow for the protein precipitation method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of Acetohydrazide and Acetohydrazide-D3. Method optimization will be required.

| Parameter | Suggested Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate. A typical starting point could be 5% B to 95% B over 3-5 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |

| MRM Transitions | To be determined by infusing the individual standards. A hypothetical example: Acetohydrazide (e.g., m/z 75 -> 58), Acetohydrazide-D3 (e.g., m/z 78 -> 61) |

| Ion Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows) |

Data Presentation

The performance of the bioanalytical method should be thoroughly validated according to regulatory guidelines. The following tables summarize the kind of quantitative data that should be generated during method validation.

Table 1: Calibration Curve Performance

| Analyte | Calibration Range (ng/mL) | Regression Model | r² |

| Acetohydrazide | 1 - 1000 | Linear (1/x²) | >0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LQC | 3 | 2.95 | 98.3 | < 5 |

| MQC | 50 | 51.2 | 102.4 | < 4 |

| HQC | 800 | 790.1 | 98.8 | < 3 |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| LQC | 85.2 | 86.1 | 99.0 |

| HQC | 87.5 | 88.0 | 99.4 |

Logical Relationships in Bioanalysis

The successful quantification of an analyte in a biological matrix using an internal standard relies on a series of logical relationships between the analyte and the internal standard.

Logical Relationships in Internal Standard-Based Bioanalysis

Caption: The logical flow and key assumptions in internal standard-based bioanalysis.

Conclusion

The use of Acetohydrazide-D3 as an internal standard provides a robust and reliable method for the quantification of Acetohydrazide in biological matrices. The protocols and data presented here serve as a foundational guide for researchers and scientists in drug development. Adherence to these principles and thorough method validation will ensure the generation of high-quality bioanalytical data that is essential for regulatory submissions and the advancement of pharmaceutical research.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

Application Note and Protocol: Derivatization of Acetohydrazide-D3 with Benzaldehyde for Sensitive Quantification by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydrazide is a small, polar molecule that can be challenging to retain and detect using standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods. Derivatization with a less polar molecule, such as benzaldehyde, can significantly improve its chromatographic behavior and ionization efficiency, leading to enhanced sensitivity and more robust quantification. This application note provides a detailed protocol for the derivatization of the stable isotope-labeled internal standard, Acetohydrazide-D3, with benzaldehyde to form the corresponding hydrazone, enabling sensitive and accurate quantification in various sample matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[1]

The reaction of a hydrazide with an aldehyde, such as benzaldehyde, results in the formation of a stable hydrazone derivative. This derivatization increases the hydrophobicity of the analyte, leading to better retention on reversed-phase LC columns.[2] Benzaldehyde is a suitable derivatizing agent for LC-MS analysis of hydrazine-containing compounds.[2][3]

Chemical Derivatization Pathway

The derivatization reaction involves the nucleophilic addition of the terminal nitrogen of acetohydrazide-D3 to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the stable acetohydrazide-D3-benzaldehyde hydrazone.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Acetohydrazide-D3 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Acetohydrazide-D3 in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and other research applications requiring the precise measurement of Acetohydrazide-D3.

Introduction

Acetohydrazide is a metabolite of the widely used antitubercular drug, isoniazid.[1][2] Monitoring its levels in plasma is crucial for understanding the metabolism and pharmacokinetics of the parent drug. The use of a deuterated internal standard, such as Acetohydrazide-D3, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.[3] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Acetohydrazide-D3 in human plasma.

Experimental

Materials and Reagents

-

Acetohydrazide-D3 (Analyte)

-

Acetohydrazide (Internal Standard - IS)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid, analytical grade

-

Human Plasma (K2 EDTA)

-

Deionized Water

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical Balance

-

Centrifuge

-

Vortex Mixer

-

Pipettes

Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Separately weigh approximately 1 mg of Acetohydrazide-D3 and Acetohydrazide and dissolve in 1 mL of methanol to prepare individual stock solutions.

Working Solutions: Prepare serial dilutions of the Acetohydrazide-D3 stock solution with 50% methanol/water to create calibration standards. Prepare a working solution of the Acetohydrazide internal standard in 50% methanol/water.

Sample Preparation

-

Thaw human plasma samples and vortex to ensure homogeneity.

-